(S)-1-(amino(phenyl)methyl)cyclopropanol

Overview

Description

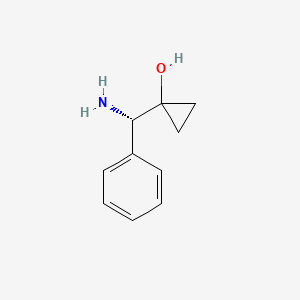

(S)-1-(amino(phenyl)methyl)cyclopropanol is a chiral compound featuring a cyclopropane ring, an amino group, and a phenyl group. The presence of the cyclopropane ring imparts unique chemical properties, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The resulting cyclopropane can then be functionalized to introduce the amino and phenyl groups through various substitution reactions .

Industrial Production Methods

Industrial production methods for (S)-1-(amino(phenyl)methyl)cyclopropanol are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield, purity, and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(amino(phenyl)methyl)cyclopropanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic conditions.

Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Amines or deoxygenated compounds.

Substitution: Various substituted cyclopropanols.

Scientific Research Applications

(S)-1-(amino(phenyl)methyl)cyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(amino(phenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and phenyl groups can form hydrogen bonds or hydrophobic interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanols: Compounds with a cyclopropane ring and a hydroxyl group.

Aminophenyl derivatives: Compounds with an amino group and a phenyl group.

Uniqueness

(S)-1-(amino(phenyl)methyl)cyclopropanol is unique due to the combination of its chiral cyclopropane ring, amino group, and phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

(S)-1-(amino(phenyl)methyl)cyclopropanol is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H13N

- Molecular Weight: 149.22 g/mol

- CAS Number: 1391730-00-9

The compound features a cyclopropane ring, an amino group, and a phenyl group, which contribute to its unique biological activity. The stereochemistry at the cyclopropane ring is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic processes and cellular functions.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity: Studies have demonstrated that the compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential use in treating depression.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Properties: Preliminary studies suggest that it may protect neurons from oxidative stress, which is significant for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antidepressant Efficacy:

- A study evaluated the effects of this compound on animal models of depression. Results showed a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain.

-

Inflammation Reduction:

- In vitro studies demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential for treating inflammatory diseases.

-

Neuroprotection:

- Research involving neuronal cell cultures indicated that this compound could reduce cell death induced by oxidative stress, highlighting its neuroprotective capabilities.

Properties

IUPAC Name |

1-[(S)-amino(phenyl)methyl]cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUCOABIFUHKRD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1([C@H](C2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744446 | |

| Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391730-00-9 | |

| Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.